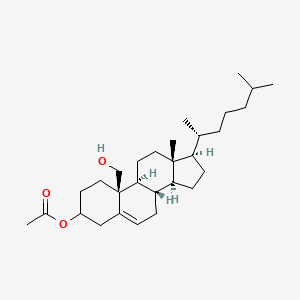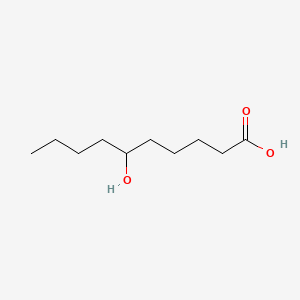
Decanoic acid, 6-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, 6-hydroxy-, can be achieved through several methods. One common approach involves the hydroxylation of decanoic acid using specific catalysts and reaction conditions. For instance, the use of cytochrome P450 enzymes in a whole-cell catalytic biosynthesis system has been reported to efficiently produce 6-hydroxydecanoic acid . This method involves the hydroxylation of decanoic acid at the sixth carbon position, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of decanoic acid, 6-hydroxy-, can be achieved through biocatalysis, which offers high selectivity and environmental friendliness compared to traditional chemical synthesis methods . The use of engineered microorganisms, such as Escherichia coli, in a two-step continuous biosynthesis process has been shown to yield significant amounts of 6-hydroxydecanoic acid .
化学反应分析
Types of Reactions: Decanoic acid, 6-hydroxy-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and carboxyl functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Major Products: The major products formed from these reactions include ketones, alcohols, and halogenated compounds, depending on the specific reagents and conditions used.
科学研究应用
Decanoic acid, 6-hydroxy-, has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It serves as a model compound for studying the metabolism of medium-chain fatty acids.
Industry: It is used in the production of biodegradable plastics, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of decanoic acid, 6-hydroxy-, involves its interaction with specific molecular targets and pathways. In neurological applications, it has been shown to modulate AMPA receptors and PPAR-γ, which are involved in synaptic transmission and inflammation, respectively . Additionally, its ability to cross the blood-brain barrier allows it to exert effects directly on the central nervous system.
相似化合物的比较
Decanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the hydroxyl group.
10-Hydroxydecanoic acid: Another hydroxylated decanoic acid with the hydroxyl group at the tenth carbon position.
Capric acid: Another name for decanoic acid, highlighting its use in various industrial applications.
Uniqueness: Decanoic acid, 6-hydroxy-, is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
16899-10-8 |
|---|---|
分子式 |
C10H20O3 |
分子量 |
188.26 g/mol |
IUPAC 名称 |
6-hydroxydecanoic acid |
InChI |
InChI=1S/C10H20O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) |
InChI 键 |
FVYMNKYNSBBJCT-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


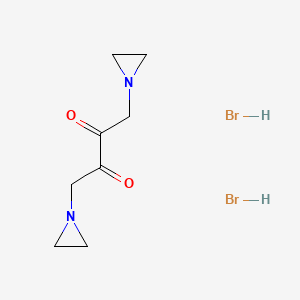

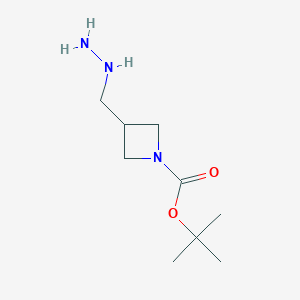
![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)
![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)
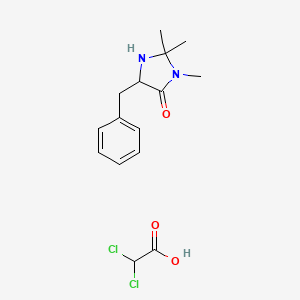
![2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine](/img/structure/B15124880.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B15124884.png)
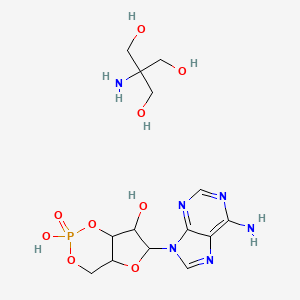
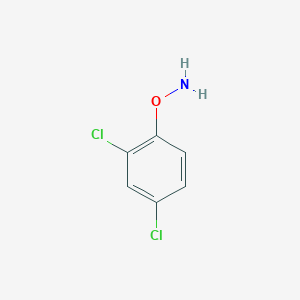
![2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid](/img/structure/B15124905.png)
![N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15124911.png)
![3-[1'(R)-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one](/img/structure/B15124920.png)
